molecular formula C9H7F3OS B6305050 5-(Methylthio)-2-(trifluoromethyl)benzaldehyde CAS No. 1288998-96-8

5-(Methylthio)-2-(trifluoromethyl)benzaldehyde

Cat. No.: B6305050
CAS No.: 1288998-96-8
M. Wt: 220.21 g/mol
InChI Key: BBNVATWBDVAXMG-UHFFFAOYSA-N
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Description

5-(Methylthio)-2-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a methylthio group (-SCH3) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)-2-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(Methylthio)-2-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methylthio)-2-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the methylthio group can participate in various chemical interactions. These interactions can affect molecular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylthio)-2-(trifluoromethyl)benzene
  • 5-(Methylthio)-2-(trifluoromethyl)benzoic acid
  • 5-(Methylthio)-2-(trifluoromethyl)benzyl alcohol

Uniqueness

5-(Methylthio)-2-(trifluoromethyl)benzaldehyde is unique due to the presence of both the methylthio and trifluoromethyl groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-methylsulfanyl-2-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3OS/c1-14-7-2-3-8(9(10,11)12)6(4-7)5-13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNVATWBDVAXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245603
Record name 5-(Methylthio)-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1288998-96-8
Record name 5-(Methylthio)-2-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1288998-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methylthio)-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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